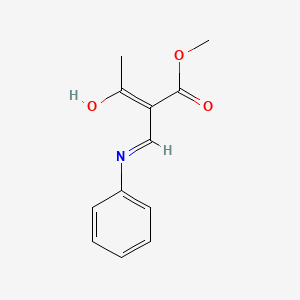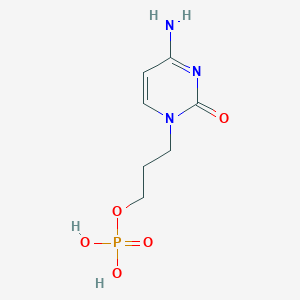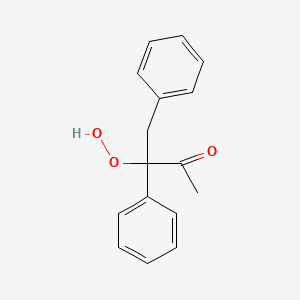
2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole is a synthetic organic compound characterized by the presence of a heptafluoropropyl group, a methyl group, and two nitro groups attached to a benzimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole typically involves the following steps:
Nitration of Benzimidazole: The starting material, benzimidazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.
Alkylation: The nitrated benzimidazole is then alkylated with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 4 position.
Heptafluoropropylation: Finally, the compound is subjected to a heptafluoropropylation reaction using heptafluoropropyl iodide and a suitable catalyst to introduce the heptafluoropropyl group at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of amino derivatives by reduction of nitro groups.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the nitro groups.
Applications De Recherche Scientifique
2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: A perfluorinated compound with similar fluorinated groups.
2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine: Another compound with multiple heptafluoropropyl groups.
Uniqueness
2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole is unique due to its combination of a benzimidazole core with heptafluoropropyl and nitro groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60167-95-5 |
|---|---|
Formule moléculaire |
C11H5F7N4O4 |
Poids moléculaire |
390.17 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-7-methyl-4,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C11H5F7N4O4/c1-3-4(21(23)24)2-5(22(25)26)7-6(3)19-8(20-7)9(12,13)10(14,15)11(16,17)18/h2H,1H3,(H,19,20) |
Clé InChI |
WNCWRLPPRZZTPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


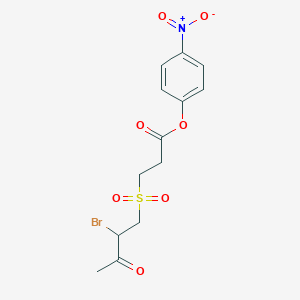

![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
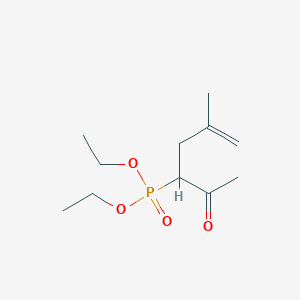

![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
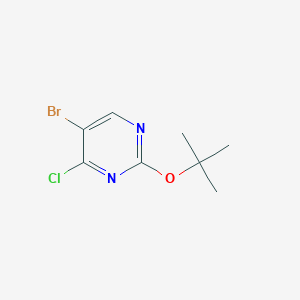
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
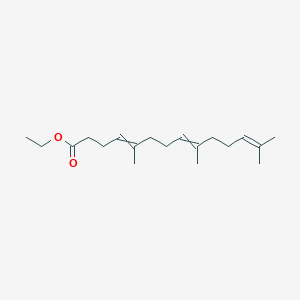
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)
